molecular formula C18H19F2NO2 B5851604 N-(2,4-difluorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

N-(2,4-difluorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Cat. No. B5851604
M. Wt: 319.3 g/mol
InChI Key: JADNIWWEWJQFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. The chemical structure of Diflunisal is similar to that of aspirin, and it works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation.

Mechanism of Action

N-(2,4-difluorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. Prostaglandins are produced by the enzyme cyclooxygenase (COX), and N-(2,4-difluorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide inhibits the activity of this enzyme, thereby reducing the production of prostaglandins.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It reduces the production of prostaglandins, which are responsible for causing pain, inflammation, and fever. N-(2,4-difluorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide also has a long half-life, which means that it can provide long-lasting pain relief.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has several advantages for use in lab experiments. It is readily available, inexpensive, and has a well-established mechanism of action. However, N-(2,4-difluorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide also has some limitations, such as its potential toxicity at high doses and its potential to interfere with other biochemical pathways.

Future Directions

There are several future directions for research on N-(2,4-difluorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide. One potential direction is to investigate its potential therapeutic applications in other diseases such as Parkinson's disease and multiple sclerosis. Another direction is to explore its potential as a drug that can be used in combination with other drugs to enhance their therapeutic effects. Additionally, more research is needed to understand the long-term effects of N-(2,4-difluorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide on human health and its potential side effects.

Synthesis Methods

N-(2,4-difluorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is synthesized by reacting 2,4-difluorobenzoic acid with 2-isopropyl-5-methylphenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetyl chloride to form the final product, N-(2,4-difluorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, cancer, and cardiovascular diseases. Studies have shown that N-(2,4-difluorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide can inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brain that lead to Alzheimer's disease. N-(2,4-difluorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has also been shown to inhibit the growth of cancer cells and reduce the risk of cardiovascular diseases.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NO2/c1-11(2)14-6-4-12(3)8-17(14)23-10-18(22)21-16-7-5-13(19)9-15(16)20/h4-9,11H,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADNIWWEWJQFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6969762

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.